Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an isoquinoline moiety, and a methoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the isoquinoline moiety with the thiazole ring using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Ion Channel Blockade: Blocking ion channels to alter cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine.
Isoquinoline Derivatives: Compounds such as isoquinoline-1-carboxylic acid and isoquinoline-3-carboxamide.
Uniqueness
Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combined structural features of thiazole, isoquinoline, and methoxyphenyl groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N3O5S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H19N3O5S/c1-3-31-22(29)17-13-32-23(24-17)25-20(27)16-12-26(18-10-6-7-11-19(18)30-2)21(28)15-9-5-4-8-14(15)16/h4-13H,3H2,1-2H3,(H,24,25,27) |
InChI Key |
AVJQOOQEAGXTEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC |
Origin of Product |
United States |
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